molecular formula C9H8O2 B13647232 2-(3-Hydroxyprop-1-yn-1-yl)phenol CAS No. 805240-69-1

2-(3-Hydroxyprop-1-yn-1-yl)phenol

Cat. No.: B13647232
CAS No.: 805240-69-1
M. Wt: 148.16 g/mol
InChI Key: VRTVDSBQVZNMHW-UHFFFAOYSA-N
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Description

2-(3-Hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is characterized by the presence of a phenol group attached to a propargyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)phenol typically involves the reaction of phenol with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyprop-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(3-oxoprop-1-yn-1-yl)phenol.

    Reduction: Formation of 2-(3-hydroxyprop-1-en-1-yl)phenol or 2-(3-hydroxypropyl)phenol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the propargyl group can undergo metabolic transformations that lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenol and a propargyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

805240-69-1

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,7H2

InChI Key

VRTVDSBQVZNMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)O

Origin of Product

United States

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